Cas no 1315346-63-4 (4,7-Dichloro-6-methoxy-2-methyl-quinoline)
4,7-Dichloro-6-methoxy-2-methyl-quinoline Chemical and Physical Properties
Names and Identifiers
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- 4,7-Dichloro-6-methoxy-2-methyl-quinoline
- Quinoline, 4,7-dichloro-6-methoxy-2-methyl-
- SB70833
- 4,7-dichloro-6-methoxy-2-methylquinoline
- 1315346-63-4
-
- Inchi: 1S/C11H9Cl2NO/c1-6-3-8(12)7-4-11(15-2)9(13)5-10(7)14-6/h3-5H,1-2H3
- InChI Key: WBORXSCRVVTIRA-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(OC)=C(Cl)C=2)C(Cl)=CC=1C
Computed Properties
- Exact Mass: 241.0061193g/mol
- Monoisotopic Mass: 241.0061193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 22.1Ų
Experimental Properties
- Density: 1.337±0.06 g/cm3(Predicted)
- Boiling Point: 339.5±37.0 °C(Predicted)
- pka: 2.85±0.50(Predicted)
4,7-Dichloro-6-methoxy-2-methyl-quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256846-1g |
4,7-Dichloro-6-methoxy-2-methylquinoline |
1315346-63-4 | 97% | 1g |
$388 | 2021-08-04 | |
| Chemenu | CM256846-5g |
4,7-Dichloro-6-methoxy-2-methylquinoline |
1315346-63-4 | 97% | 5g |
$958 | 2021-08-04 | |
| Chemenu | CM256846-10g |
4,7-Dichloro-6-methoxy-2-methylquinoline |
1315346-63-4 | 97% | 10g |
$1356 | 2021-08-04 | |
| Chemenu | CM256846-1g |
4,7-Dichloro-6-methoxy-2-methylquinoline |
1315346-63-4 | 97% | 1g |
$411 | 2022-06-13 |
4,7-Dichloro-6-methoxy-2-methyl-quinoline Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4,7-Dichloro-6-methoxy-2-methyl-quinoline
Introduction to 4,7-Dichloro-6-methoxy-2-methyl-quinoline (CAS No. 1315346-63-4)
4,7-Dichloro-6-methoxy-2-methyl-quinoline, identified by its CAS number 1315346-63-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 4,7-Dichloro-6-methoxy-2-methyl-quinoline, including its chloro and methoxy substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacology.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this core structure. Notably, derivatives of quinoline have been instrumental in the treatment of malaria, tuberculosis, and other infectious diseases. The introduction of electron-withdrawing groups such as chlorine atoms at the 4 and 7 positions enhances the electrophilicity of the molecule, making it a valuable intermediate in the synthesis of more complex pharmacophores. Additionally, the methoxy group at the 6-position introduces a degree of electronic delocalization, which can influence both the reactivity and biological activity of the compound.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives with enhanced therapeutic profiles. The compound 4,7-Dichloro-6-methoxy-2-methyl-quinoline has been investigated for its potential as a precursor in the synthesis of antimicrobial agents. Studies have demonstrated that modifications to the quinoline ring can significantly alter its interaction with biological targets, leading to improved efficacy against resistant strains of bacteria and fungi. The chloro substituents, in particular, have been shown to enhance binding affinity to bacterial enzymes, making this compound a promising candidate for further development.
Furthermore, the methoxy group at the 6-position plays a crucial role in modulating the electronic properties of 4,7-Dichloro-6-methoxy-2-methyl-quinoline. This group can participate in hydrogen bonding interactions with biological targets, thereby increasing the compound's bioavailability and therapeutic effect. The methyl group at the 2-position contributes to steric stabilization, preventing unwanted side reactions that could reduce the compound's efficacy. These structural features collectively contribute to the compound's potential as a versatile building block in drug discovery.
The synthesis of 4,7-Dichloro-6-methoxy-2-methyl-quinoline typically involves multi-step organic reactions starting from readily available quinoline precursors. Chlorination and methylation reactions are commonly employed to introduce the desired substituents at specific positions on the quinoline ring. The use of palladium-catalyzed cross-coupling reactions has also been explored to achieve higher regioselectivity and yield during synthesis. These synthetic strategies ensure that researchers can produce sufficient quantities of 4,7-Dichloro-6-methoxy-2-methyl-quinoline for both laboratory-scale investigations and larger-scale pharmaceutical applications.
Recent advances in computational chemistry have further accelerated the development of novel quinoline derivatives like 4,7-Dichloro-6-methoxy-2-methyl-quinoline. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before conducting expensive experimental trials. These computational methods have identified several promising derivatives with enhanced biological activity against target enzymes involved in bacterial metabolism. Such insights have guided experimental efforts toward more efficient synthetic routes and improved drug candidates.
The pharmacological profile of 4,7-Dichloro-6-methoxy-2-methyl-quinoline has been studied extensively in vitro and in vivo. Initial assays have shown that this compound exhibits potent inhibitory effects on various bacterial enzymes, including those involved in DNA replication and protein synthesis. These mechanisms suggest that 4,7-Dichloro-6-methoxy-2-methyl-quinoline could be effective against a range of bacterial infections, including those caused by multidrug-resistant pathogens. Further preclinical studies are necessary to validate these findings and assess potential side effects or toxicity profiles.
In addition to its antimicrobial properties, 4,7-Dichloro-6-methoxy-2-methyl-quinoline has shown promise as an intermediate in the synthesis of anticancer agents. Quinoline derivatives have been reported to inhibit topoisomerases and other enzymes critical for cancer cell proliferation. The structural versatility of this compound allows for further functionalization, enabling researchers to design molecules with tailored biological activities. For instance, incorporating additional nitrogen-containing heterocycles or altering substitution patterns could enhance binding affinity to cancer-specific targets.
The role of 4,7-Dichloro-6-methoxy-2-methyl-quinoline in medicinal chemistry is further underscored by its utility as a scaffold for structure-based drug design. By leveraging computational tools and high-throughput screening techniques, researchers can rapidly identify analogs with improved pharmacokinetic properties or reduced toxicity. This approach has already led to several patents filed for novel quinoline-based drugs currently undergoing clinical trials for various therapeutic indications.
The future prospects for 4,7-Dichloro-6-methoxy-2-methyl-quinoline are promising as ongoing research continues to uncover new applications for this versatile compound. Advances in synthetic methodologies will enable more efficient production scales suitable for industrial applications. Additionally, collaborations between academic institutions and pharmaceutical companies will facilitate rapid translation from laboratory discoveries to market-ready drugs.
In conclusion,4,7-Dichloro,6,-methoxy,2,-methyl quinoline (CAS No. 1315346-63-4) represents a significant advancement in quinoline-based drug development due to its unique structural features and broad spectrum of biological activities.
Its potential applications span antimicrobial therapy
,
cancer treatment
,
and other areas requiring novel pharmacophores.
The continued exploration
of this
compound
suggests
a
futuristic
promise
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